molecular formula C17H18N2O3S B14739268 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 5134-20-3

3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B14739268
CAS No.: 5134-20-3
M. Wt: 330.4 g/mol
InChI Key: MMSHLGZIJCKYEQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of a substituted phenylthiourea with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride
  • Benzo[d]imidazo[2,1-b][1,3]thiazole carboxamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethoxy and propan-2-yl groups may enhance its lipophilicity and ability to interact with specific biological targets.

Properties

CAS No.

5134-20-3

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(2-ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C17H18N2O3S/c1-4-22-15-6-5-11(10(2)3)7-12(15)14-9-23-17-18-13(16(20)21)8-19(14)17/h5-10H,4H2,1-3H3,(H,20,21)

InChI Key

MMSHLGZIJCKYEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)C2=CSC3=NC(=CN23)C(=O)O

Origin of Product

United States

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